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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-2-methoxybenzaldehyde (CAS No. 74266-68-5), a key intermediate in medicinal

chemistry and organic synthesis. This document outlines the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring such spectra. The information presented here is essential

for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 3-Fluoro-2-
methoxybenzaldehyde based on characteristic values for similarly substituted benzaldehyde

derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.3 s - Aldehyde-H

~7.6-7.8 m - Aromatic-H

~7.2-7.4 m - Aromatic-H

~3.9 s - Methoxy-H
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Note: Predicted values are based on analogous compounds. The exact chemical shifts and

coupling constants will be influenced by the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Assignment

~190 C=O (Aldehyde)

~155 (d, ¹JCF) C-F

~160 C-OCH₃

~130 Aromatic C-H

~125 Aromatic C-H

~120 (d, xJCF) Aromatic C-H

~115 (d, xJCF) Aromatic C (quaternary)

~56 OCH₃

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other

aromatic carbons may also show smaller couplings to fluorine.

Table 3: IR Spectroscopic Data (Typical Absorption
Bands)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong C=O stretch (Aldehyde)

~1600, ~1470 Medium-Strong Aromatic C=C stretch

~1250 Strong Aryl-O stretch (asymmetric)

~1050 Medium Aryl-O stretch (symmetric)

~1200 Strong C-F stretch

Table 4: Mass Spectrometry Data (Expected
Fragmentation)

m/z Relative Intensity Assignment

154 High [M]⁺ (Molecular Ion)

153 High [M-H]⁺

125 Medium [M-CHO]⁺

97 Medium [M-CHO-CO]⁺

77 Medium [C₆H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of 3-Fluoro-2-
methoxybenzaldehyde by analyzing the chemical shifts, multiplicities, and coupling constants

of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 10-20 mg of 3-Fluoro-2-methoxybenzaldehyde.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include

a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for each unique carbon atom. A longer acquisition time and a greater number of scans are

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Fluoro-2-methoxybenzaldehyde by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press

the mixture into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution

in a salt (e.g., NaCl) cell.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the spectrum of the sample.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate these bands with the vibrational modes of the functional groups present in the

molecule (e.g., C=O, C-H, C-O, C-F).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-2-
methoxybenzaldehyde.
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Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

acetonitrile).

For GC-MS, the sample is injected into the GC, where it is vaporized and separated before

entering the mass spectrometer.

For LC-MS, the sample is injected into the LC, where it is separated before entering the

mass spectrometer.

Data Acquisition:

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI)

for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions. This information

can be used to confirm the structure of the molecule.

Visualizations
The following diagrams illustrate the experimental workflow and structural relationships for the

analysis of 3-Fluoro-2-methoxybenzaldehyde.
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Caption: Experimental workflow for the spectroscopic analysis of 3-Fluoro-2-
methoxybenzaldehyde.
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[https://www.benchchem.com/product/b1315121#spectroscopic-data-for-3-fluoro-2-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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